3-Bromo-5-chloropyridine 1-oxide
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Description
3-Bromo-5-chloropyridine 1-oxide (3-BCPO) is an organic compound that has been studied for its potential applications in various scientific research fields. It is a colorless solid that is soluble in water and alcohols. 3-BCPO is a versatile compound with a wide range of applications, mainly in the fields of organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Selective Amination
- Amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex primarily yields 5-amino-2-chloropyridine with high yield and excellent chemoselectivity. This process showcases the utility of halopyridines in selective amination reactions, enabling the synthesis of amino-substituted pyridines which are crucial intermediates in pharmaceuticals and agrochemicals (Ji, Li, & Bunnelle, 2003).
Chemical Transformations of N-Oxides
- The N-oxides of brominated pyridines undergo various chemical transformations, including cyanation and chlorination, leading to the synthesis of α-cyanopyridine and chloropyridine derivatives. Such reactions demonstrate the functional versatility of pyridine N-oxides in organic synthesis (Yamaguchi et al., 1998).
Halogen/Halogen Displacement
- Bromo and chloro derivatives of pyridines, including those related to "3-Bromo-5-chloropyridine 1-oxide", can undergo halogen/halogen displacement reactions. These findings are important for the synthesis of iodopyridines and other halogen-substituted pyridines, which have applications in medicinal chemistry and materials science (Schlosser & Cottet, 2002).
Synthesis of Nitronyl Nitroxide Complexes
- The synthesis of complexes based on rare-earth-radical combinations involving bromo and chloro pyridine derivatives demonstrates the potential of these compounds in developing materials with single-molecule magnetism behavior. This research opens avenues for the use of "this compound" in the field of magnetic materials and spintronics (Xu et al., 2009).
Site-Selectivity Reactions
- The study of site-selectivity in reactions of substituted pyridine 1-oxides, similar to "this compound", with phosphoryl chloride highlights the nuanced control possible in synthesizing chloropyridines. This research is crucial for designing specific synthetic pathways in organic chemistry (Yamanaka, Araki, & Sakamoto, 1988).
properties
IUPAC Name |
3-bromo-5-chloro-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-1-5(7)3-8(9)2-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXHYRWSZICBHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1Br)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682428 |
Source
|
Record name | 3-Bromo-5-chloro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1221793-62-9 |
Source
|
Record name | 3-Bromo-5-chloro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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